1-Deoxy-1-(N-nitrosomethylamino)-D-glucitol

Vue d'ensemble

Description

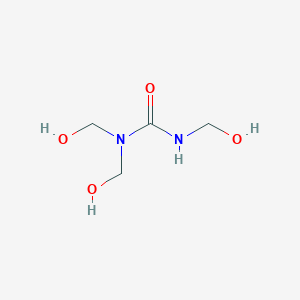

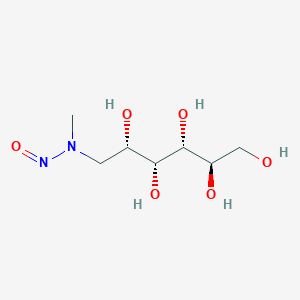

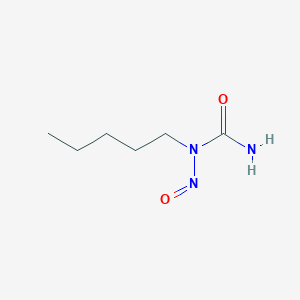

1-Deoxy-1-(N-nitrosomethylamino)-D-glucitol (DNMAG) is a naturally occurring sugar alcohol that has been studied for its potential applications in biomedical research and drug development. DNMAG is a member of the family of nitrosamines, which are compounds containing nitrogen-oxygen bonds and are known to be carcinogenic. DNMAG has been studied for its potential to act as an inhibitor of enzymes involved in carbohydrate metabolism, as well as its ability to bind to certain proteins, which may lead to its use as a therapeutic agent. In addition, DNMAG has been studied for its potential to act as a prodrug, a substance that is converted to an active drug in the body. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for DNMAG research.

Applications De Recherche Scientifique

Thermotropic Studies

1-Deoxy-1-(N-methyloctanamido)-D-glucitol, a structurally similar compound, has been extensively studied for its thermotropic properties. Research has revealed three distinct crystalline forms of this compound, which form under varying solvent and temperature conditions. These forms include birefringent solvent crystals, needle crystals, and terraced crystals. Thermal polarizing microscopy, differential scanning calorimetry (DSC), and powder X-ray diffraction have been utilized to characterize these forms, providing insights into their nucleation requirements, melting temperatures, enthalpies, and phase transitions. Such detailed thermotropic studies contribute to a deeper understanding of the physical and chemical behaviors of glucitol derivatives under different environmental conditions (Tristram-Nagle & Wingert, 1990).

Oncogenicity Research

The compound's close relatives, such as N-methyl-N-nitroso-β-D-glucosylamine and 1-N-methyl-N-nitrosamino-1-deoxy-D-glucitol, have been investigated for their oncogenic potential. Studies have shown that these compounds can induce tumors in the forestomach and liver when administered orally to conventional rats. Specifically, 1-N-methyl-N-nitrosamino-1-deoxy-D-glucitol has also been associated with the selective formation of neoplasms in the larynx, pharynx, and esophagus. Such research underscores the significance of understanding the biological effects and potential health risks posed by nitrosamine derivatives of glucitol (Güttner, Schmidt, & Jungstand, 2004).

Liquid-Crystalline Properties

1-Deoxy-1-(N-methylalkamido)-D-glucitols, compounds related to 1-Deoxy-1-(N-nitrosomethylamino)-D-glucitol, have been synthesized and analyzed for their liquid-crystalline properties. These studies have shown that such compounds can form smectic A class mesophases with an interdigitated bilayer ordering, believed to be stabilized by hydrogen bonding between neighboring carbohydrate moieties. Understanding the liquid-crystalline behavior of glucitol derivatives enhances our knowledge of their potential applications in materials science and nanotechnology (Goodby et al., 1988).

Propriétés

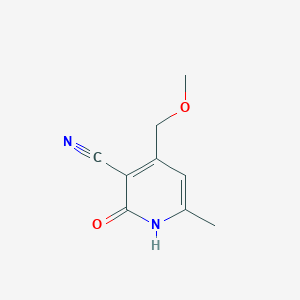

IUPAC Name |

N-methyl-N-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]nitrous amide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O6/c1-9(8-15)2-4(11)6(13)7(14)5(12)3-10/h4-7,10-14H,2-3H2,1H3/t4-,5+,6+,7+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLGVGLCWLGEFMR-BDVNFPICSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(C(C(C(CO)O)O)O)O)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00908471 | |

| Record name | 1-Deoxy-1-[methyl(nitroso)amino]hexitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00908471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Deoxy-1-(N-nitrosomethylamino)-D-glucitol | |

CAS RN |

10356-92-0 | |

| Record name | Glucitol, 1-deoxy-1-(methylnitrosamino)-, D- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010356920 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Deoxy-1-[methyl(nitroso)amino]hexitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00908471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R,3R,4R,5S)-6-[methyl(nitroso)amino]hexane-1,2,3,4,5-pentol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methylthieno[3,2-b]thiophene](/img/structure/B76589.png)